
5-(Ethylamino)nicotinonitrile
Descripción general
Descripción
5-(Ethylamino)nicotinonitrile is a chemical compound. It is related to nicotinonitrile, which is an organic compound with a pyridine ring and a nitrile group attached to the 3-position .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been described in the literature. For instance, a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent were synthesized from the corresponding 3-cyano-(2H)-pyridones .Molecular Structure Analysis
The molecular structure of nicotinonitrile, a related compound, consists of a pyridine ring with a nitrile group attached to the 3-position . For a more specific analysis of the molecular structure of this compound, advanced computational methodologies and X-ray diffraction (XRD) would be required .Chemical Reactions Analysis
Nicotinonitrile, a related compound, is produced by the ammoxidation of 3-methylpyridine . In a study, nicotinonitrile derivatives were found to be effective corrosion inhibitors for carbon steel in an acidic environment .Propiedades
IUPAC Name |
5-(ethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBASIKREVFIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
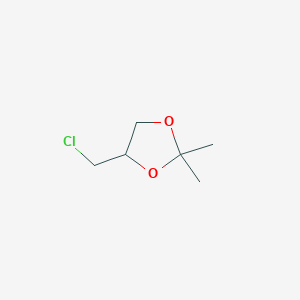
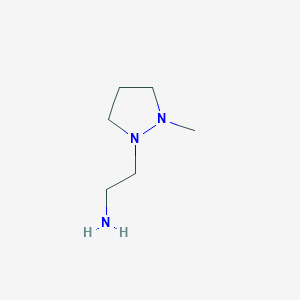
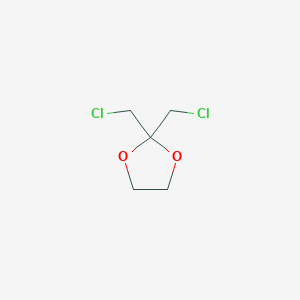
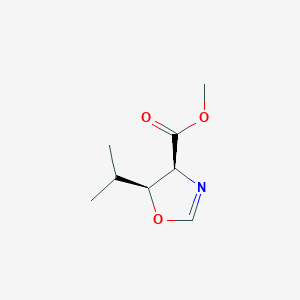
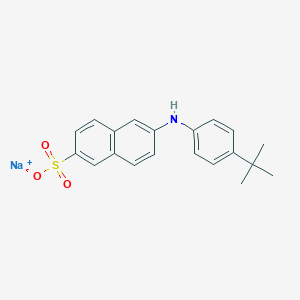

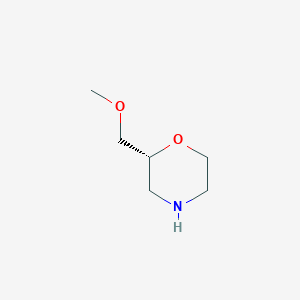
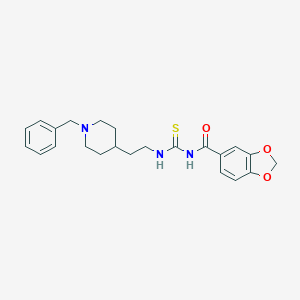
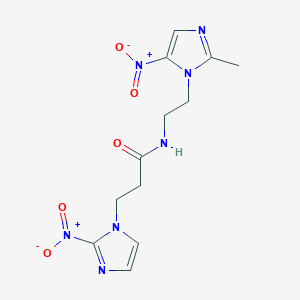
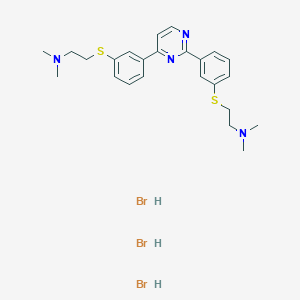
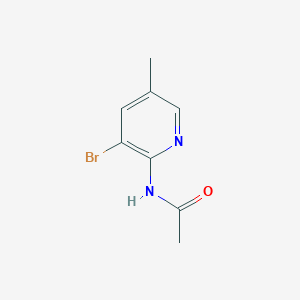
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)

